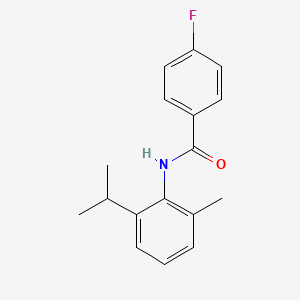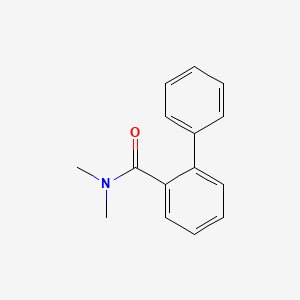![molecular formula C13H20N4O3S2 B5874678 N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyethyl)-1-piperazinecarbothioamide](/img/structure/B5874678.png)
N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyethyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyethyl)-1-piperazinecarbothioamide, also known as AHCC-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AHCC-1 belongs to the class of piperazinecarbothioamide compounds and is known to possess anti-inflammatory, antioxidant, and anticancer properties.
作用機序
N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyethyl)-1-piperazinecarbothioamide exerts its biological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor known to play a crucial role in inflammation and cancer progression. This compound also inhibits the activation of MAPK and PI3K/Akt pathways, leading to reduced cancer cell proliferation and enhanced apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to possess potent antioxidant activity, leading to reduced oxidative stress in cells. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Additionally, this compound has been shown to enhance the immune system's function by increasing the production of cytokines such as IFN-γ and IL-12.
実験室実験の利点と制限
N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyethyl)-1-piperazinecarbothioamide possesses several advantages for laboratory experiments, including its high yield and purity, potent biological activity, and low toxicity. However, this compound's limitations include its high cost and limited availability, which can limit its use in large-scale experiments.
将来の方向性
Several future directions can be explored in N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyethyl)-1-piperazinecarbothioamide research, including the development of novel formulations for enhanced bioavailability and targeted delivery. Additionally, further studies are needed to investigate this compound's potential in combination therapies with other anticancer agents. Furthermore, more studies are needed to investigate this compound's potential in treating other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a novel compound that possesses potent biological activity and has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its anticancer, anti-inflammatory, and antioxidant properties and has shown promising results in laboratory experiments. Further research is needed to explore this compound's full potential in treating various diseases and to develop novel formulations for enhanced bioavailability and targeted delivery.
合成法
N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyethyl)-1-piperazinecarbothioamide can be synthesized using a multi-step process involving the reaction of 4-aminobenzenesulfonamide with 2-bromoethanol, followed by the reaction with piperazine and carbon disulfide. The product obtained is then treated with hydrochloric acid to yield this compound in high yield and purity.
科学的研究の応用
N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress-related disorders. In cancer research, this compound has been shown to possess potent anticancer activity against various types of cancer cells, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to enhance the immune system's function, leading to improved cancer cell killing.
特性
IUPAC Name |
4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S2/c14-22(19,20)12-3-1-11(2-4-12)15-13(21)17-7-5-16(6-8-17)9-10-18/h1-4,18H,5-10H2,(H,15,21)(H2,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMIEIFBFBEMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(5-chloro-2-thienyl)sulfonyl]pyrrolidine](/img/structure/B5874595.png)



![3-[5-(4-chlorophenyl)-2-furyl]-N-phenylacrylamide](/img/structure/B5874632.png)
![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5874634.png)

![2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5874643.png)
![3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5874645.png)
![4-{[3-(2-fluorophenyl)propanoyl]amino}benzamide](/img/structure/B5874658.png)
![5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5874662.png)

![N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5874686.png)
![3-[(4-chlorophenyl)thio]-N-(4-ethylphenyl)propanamide](/img/structure/B5874692.png)
